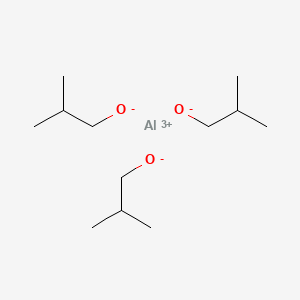
Aluminium 2-methylpropanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Aluminium 2-methylpropanolate can be synthesized through the reaction of aluminium metal with 2-methylpropanol (isobutanol) in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of aluminium alkoxides as intermediates. The process includes the controlled addition of 2-methylpropanol to aluminium alkoxides, followed by purification steps to obtain the final product with high purity .
化学反应分析
Types of Reactions: Aluminium 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce aluminium hydroxide and 2-methylpropanol.
Substitution: It can participate in substitution reactions where the alkoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Involves the use of various ligands and appropriate solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Aluminium oxide.
Hydrolysis: Aluminium hydroxide and 2-methylpropanol.
Substitution: Various aluminium complexes depending on the ligands used.
科学研究应用
Aluminium 2-methylpropanolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organoaluminium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in polymerization reactions .
作用机制
The mechanism of action of aluminium 2-methylpropanolate involves its ability to form stable complexes with various substrates. This property allows it to act as a catalyst in numerous chemical reactions. The molecular targets and pathways involved include the coordination of the aluminium center with electron-rich sites on the substrates, facilitating the desired chemical transformations .
相似化合物的比较
- Aluminium tri-sec-butoxide
- Aluminium tri-tert-butoxide
- Aluminium triethoxide
Comparison: Aluminium 2-methylpropanolate is unique due to its specific alkoxide group, which imparts distinct reactivity and stability compared to other aluminium alkoxides. For instance, aluminium tri-sec-butoxide and aluminium tri-tert-butoxide have different steric and electronic properties, affecting their reactivity and applications. Aluminium triethoxide, on the other hand, has a simpler structure and is used in different contexts .
属性
CAS 编号 |
3453-79-0 |
|---|---|
分子式 |
C12H27AlO3 |
分子量 |
246.32 g/mol |
IUPAC 名称 |
aluminum;2-methylpropan-1-olate |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
InChI 键 |
DAOVYDBYKGXFOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Al+3] |
相关CAS编号 |
78-83-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


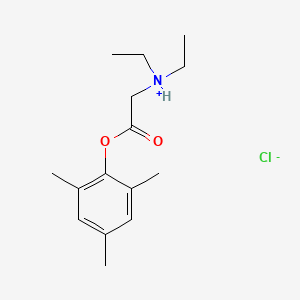
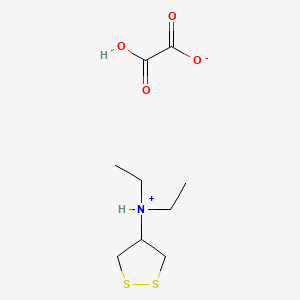
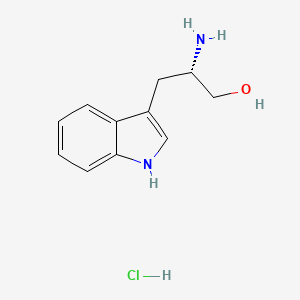
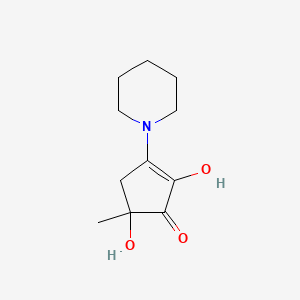

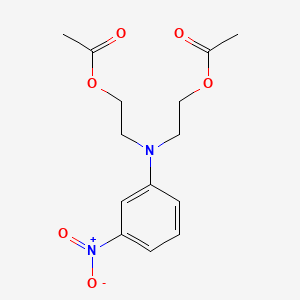

![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

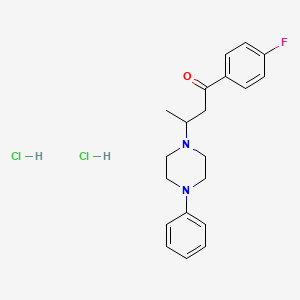
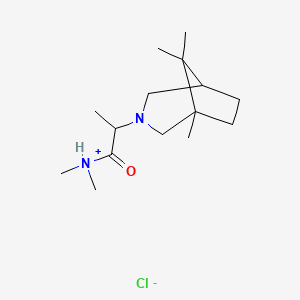
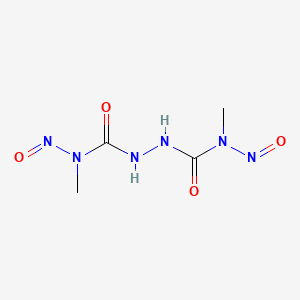
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
